Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

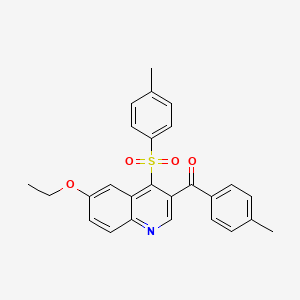

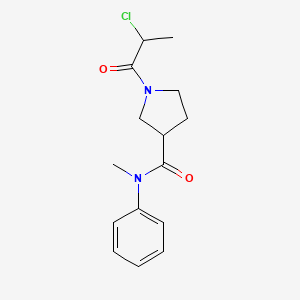

Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate, also known as TES-EB, is a chemical compound used in scientific research. It is a derivative of benzoic acid and is often used as a building block in the synthesis of other compounds. TES-EB has a unique molecular structure that makes it useful in a variety of applications.

Applications De Recherche Scientifique

Liquid Crystalline Polysiloxanes

Research has shown that certain monomers, including derivatives of Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate, can be used to synthesize side chain liquid crystalline polysiloxanes. These compounds exhibit high smectogen properties and are characterized using differential scanning calorimetry and thermal optical polarized microscopy. The fluorinated chain in these compounds is derived from similar ethanol or ethyliodide compounds, contributing to the materials' thermotropic liquid crystalline behavior (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Hydroxy-Protecting Group

The compound has been utilized in the development of the highly versatile 1-[(2-trimethylsilyl)ethoxy]ethyl (SEE) group, used for the protection of hydroxyl groups. Its deprotection can be achieved under virtually neutral conditions, which is crucial for protecting hydroxyl groups in compounds that contain acid- and/or base-sensitive functional groups (Wu, Shull, & Koreeda, 1996).

Photopolymerization

Benzoate ester derivatives of ethyl α-hydroxymethylacrylate, synthesized using phase transfer catalysis, have displayed rapid photopolymerization. These derivatives, including variations like the 4-fluoro-, 4-trifluoromethyl-, 4-methyl-, 2-hydroxy-, 4-nitro-, 4-methoxy-, 4-cyano-, and 3,4,5-trimethoxybenzoate esters, show increased rates of photopolymerization compared to nonaromatic esters, making them suitable for rapid photocure in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).

Nonlinear Optical (NLO) Properties

The compound and its derivatives have been investigated for their NLO properties using density functional theory (DFT) methods. These studies have found that the compound and its derivatives are promising candidates for NLO materials, with static first and second hyperpolarizabilities significantly larger than those of the NLO prototypical molecule, para-nitroaniline (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Propriétés

IUPAC Name |

ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilylethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F4O3Si/c1-5-20-12(19)10-6-8-11(9-7-10)21-13(15,16)14(17,18)22(2,3)4/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBOCSSPDFCDSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)[Si](C)(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F4O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1,1,2,2-tetrafluoro-2-trimethylsilyl)ethoxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)

![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)